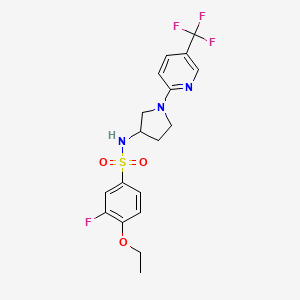

4-乙氧基-3-氟-N-(1-(5-(三氟甲基)吡啶-2-基)吡咯烷-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

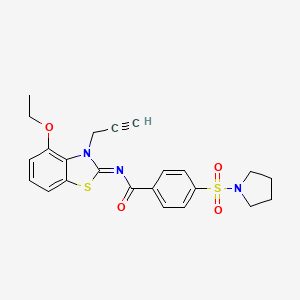

描述

This compound is a sulfonamide derivative with a pyridine and pyrrolidine ring. Sulfonamides are a group of compounds which have a wide range of applications in medicine due to their antibacterial properties . The presence of a trifluoromethyl group and a pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the trifluoromethyl group and the pyridine ring. These groups are often involved in reactions that introduce new functional groups or modify existing ones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to bestow distinctive physical–chemical properties to the compounds they are part of .科学研究应用

光谱和光物理化学性质

- 对用苯磺酰胺单元取代的锌 (II) 酞菁的研究显示出光动力疗法的潜力,光动力疗法是癌症治疗中的替代疗法。这些化合物由于其良好的溶解性、单体种类、良好的荧光、单线态氧产生和光稳定性,被认为是潜在的光敏剂候选物 (Öncül, Öztürk, & Pişkin, 2022)。

除草剂应用

- 已经开发了用于除草剂磺酰脲的新氟中间体,展示了用于除草剂应用的新嘧啶和三嗪中间体的合成。研究表明,从这些中间体衍生的磺酰脲为棉花和小麦等作物提供了选择性除草剂特性 (Hamprecht, Mayer, Westphalen, & Walter, 1999)。

抗癌和抗菌应用

- 研究合成了具有取代的苯磺酰胺部分的 1,5-二芳基吡唑,并评估了其对环氧合酶-2 的抑制活性,突出了它们在开发抗炎和抗癌剂中的潜力 (Pal 等,2003)。

转移氢化催化

- 涉及用于转移氢化酮的 Cp*Ir(吡啶磺酰胺)Cl 预催化剂的研究表明这些配合物的效率,并且不需要碱性添加剂或卤素萃取剂即可获得高活性。这一发现对于催化和合成有机化学应用具有重要意义 (Ruff, Kirby, Chan, & O'Connor, 2016)。

用于检测锌 (II) 的荧光团开发

- 开发了用于检测细胞内 Zn2+ 的锌 (II) 特异性荧光团,例如 2-甲基-8-(4-甲苯磺酰胺)-6-喹喔啉氧基乙酸(Zinquin)和相关化合物,突出了此类荧光团在研究细胞锌水平中的重要性。这些研究有助于理解锌在生物系统中的作用 (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001)。

作用机制

Mode of Action

It is known that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward certain enzymes . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .

Result of Action

It is known that molecules with a -cf3 group can exhibit improved drug potency toward certain enzymes . This suggests that the compound may have a significant impact on the activity of certain enzymes, potentially leading to changes in cellular function.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity

未来方向

属性

IUPAC Name |

4-ethoxy-3-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N3O3S/c1-2-28-16-5-4-14(9-15(16)19)29(26,27)24-13-7-8-25(11-13)17-6-3-12(10-23-17)18(20,21)22/h3-6,9-10,13,24H,2,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHGJPVUKRIVOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2891362.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)

![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)